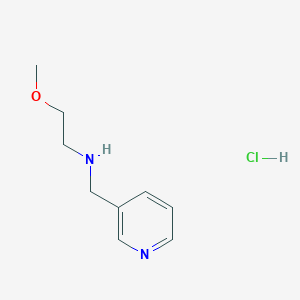
(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1049803-09-9. It has a molecular weight of 202.68 . The IUPAC name for this compound is 2-methoxy-N-(3-pyridinylmethyl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O.ClH/c1-12-6-5-11-8-9-3-2-4-10-7-9;/h2-4,7,11H,5-6,8H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Manganese(II) Complex Synthesis
- A study by Wu, Bouwman, Mills, Spek, & Reedijk (2004) explored the synthesis and characterization of manganese(II) complexes using ligands derived from 2-aminomethylpyridine, including a methoxyalkyl arm. The study focused on the synthesis, structural analysis, and magnetic properties of these complexes.
Structural Analysis of Derivatives
- Xiao, van der Helm, Goerlitz, Hider, & Dobbin (1993) investigated the structures of various pyridinone derivatives, including the hydrochloride form of 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone. Their research, detailed in their study, provides insights into the geometric effects of different substituents on these molecules.
Synthesis and Reactions with Amines
- The synthesis and reactions of various chromones and their hetero analogues with amines were studied by Sosnovskikh, Irgashev, & Barabanov (2006). They observed the formation of chroman-4-ones upon reacting with diethoxymethyl acetate and amines.
Synthesis of Antifungal Agents
- Research conducted by Demchenko, Sinchenko, Prodanchuk, Kovtunenko, Patratii, Tyltin, & Babichev (1987) involved the synthesis of 3-aryl-6,7-dihydro-5h-pyrrolo[1,2-a]imidazoles, demonstrating the formation of N-(4,5-dihydro-3H-pyrrole-2-yl)-a-aminoacetophenones.
Antimicrobial Activity Studies
- Gein, Mikhalev, Voronina, Vakhrin, & Babushkina (2009) explored the interaction of substituted 4-acylpyrrolin-2-ones with primary amines and the resulting compounds' antimicrobial activities. Their findings, detailed in this paper, highlight the potential pharmaceutical applications of these compounds.
Safety and Hazards
properties
IUPAC Name |
2-methoxy-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-12-6-5-11-8-9-3-2-4-10-7-9;/h2-4,7,11H,5-6,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWOUFRHKGTREV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


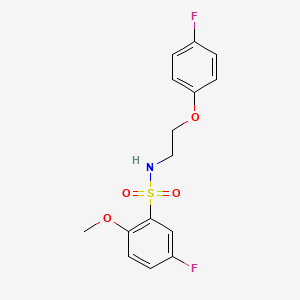
![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)
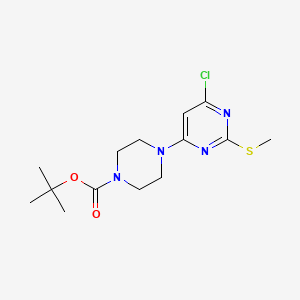
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)
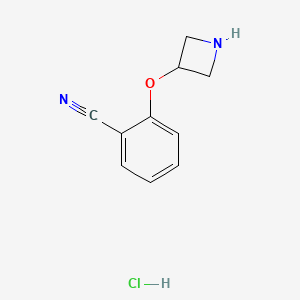

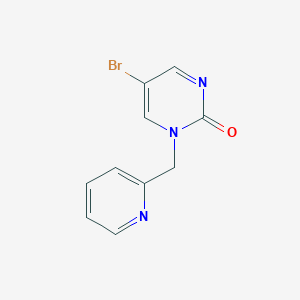
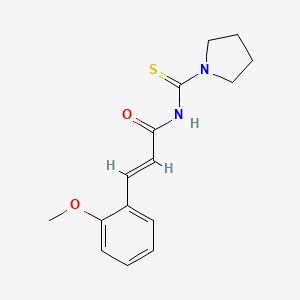
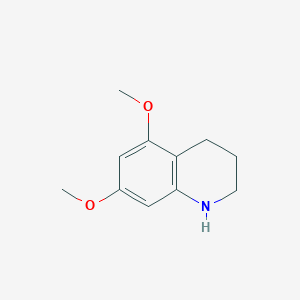
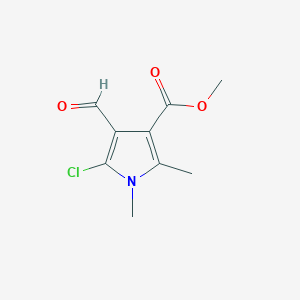
![benzyl 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2410003.png)